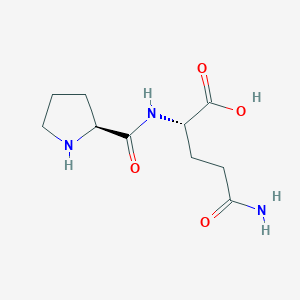

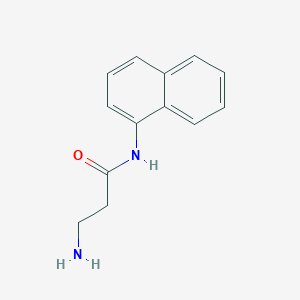

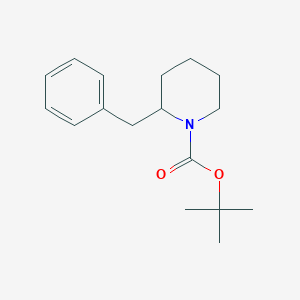

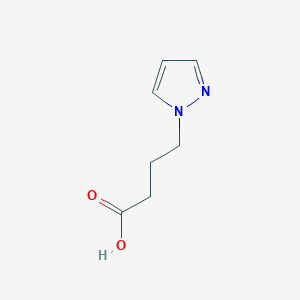

![molecular formula C10H11N3OS2 B176991 N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide CAS No. 162277-86-3](/img/structure/B176991.png)

N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide” is a chemical compound used in scientific research due to its diverse applications, including drug development and material synthesis. It has been synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .

Synthesis Analysis

The synthesis of this compound involves several steps. Ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide resulted in 5- [ (2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. Different electrophiles were synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium. The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5- [ (2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles in DMF using LiH as base and activator .Molecular Structure Analysis

The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1 H NMR, 13 C NMR, EI MS and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide by hydrazine hydrate in ethanol, the reflux of acid hydrazide with carbon disulfide, and the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium .Wissenschaftliche Forschungsanwendungen

Bi-Heterocyclic Synthesis and Anti-Diabetic Potential

A study detailed the synthesis of S-substituted acetamides derivatives of this compound, assessing their enzyme inhibition and cytotoxic behavior. These novel bi-heterocycles exhibited significant inhibitory potential against α-glucosidase, an enzyme target for anti-diabetic therapy, suggesting their potential as valuable anti-diabetic agents. The in silico study of these molecules aligned with their enzyme inhibition data, further supporting their therapeutic promise (Abbasi et al., 2020).

Anticancer Activity

Another research application involved the synthesis of 5-methyl-4-phenyl thiazole derivatives, including those structurally related to N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide, to study their anticancer activity. These derivatives showed selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Chemical Synthesis and Alternative Products

Research also encompasses the exploration of alternative products in chemical reactions involving N-methyl-2-thiocarbamoylacetamide and related compounds. This includes the synthesis of various heterocyclic compounds, showcasing the compound's utility in developing diverse chemical entities for further biological evaluation (Krauze et al., 2007).

Enzyme Inhibition and Therapeutic Potential

The compound has been investigated for its role in synthesizing unique biheterocycles with promising therapeutic applications. These synthesized compounds were evaluated for their inhibitory activity against multiple enzymes, including acetylcholinesterase and α-glucosidase, highlighting their potential as multifaceted therapeutic agents (Abbasi et al., 2018).

Antimicrobial Activity

Another study synthesized derivatives related to N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide, investigating their antimicrobial activity. The research demonstrated the potential of these compounds as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Baviskar et al., 2013).

Eigenschaften

IUPAC Name |

N-[[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c1-6(14)12-4-7-2-3-9(16-7)8-5-15-10(11)13-8/h2-3,5H,4H2,1H3,(H2,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIBDLQALINWRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(S1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

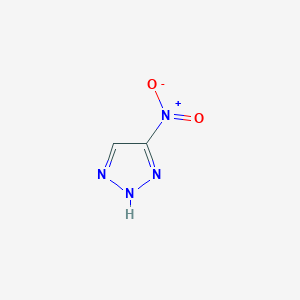

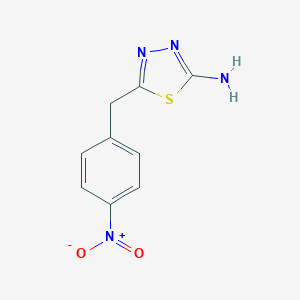

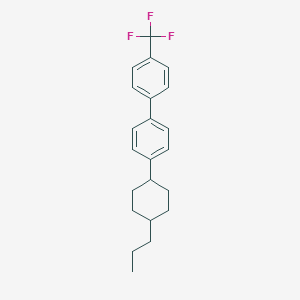

![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)